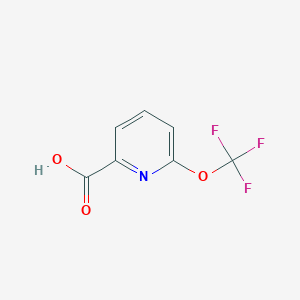![molecular formula C16H18N6 B1392534 2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine CAS No. 1242877-84-4](/img/structure/B1392534.png)
2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine
Vue d'ensemble
Description
The compound “2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . Heating thiophene-2-carboxamides in formic acid can afford thieno [3,2- d ]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene can produce β -keto amides .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Substituted phenyl moieties at the amide bond of the pyrazolo-pyrimidine scaffold can increase the inhibitory effects .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis can yield numerous 4,5-disubstituted pyrimidine analogs in a single step .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined using various techniques. For instance, the yield, melting point, and IR spectrum can be determined . NMR spectroscopy can also be used to analyze the proton and carbon environments in the molecule .Applications De Recherche Scientifique
Heterocyclic Synthesis and Chemical Properties
A study by Ho & Suen (2013) explored the synthesis of novel derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, highlighting the chemical versatility of compounds related to 2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine in heterocyclic synthesis.
Microwave Assisted Synthesis
Mekky et al. (2021) focused on using a bis(benzofuran-enaminone) hybrid, a structural relative of this compound, for the microwave-assisted synthesis of bis(pyrazolo[1,5-a]pyrimidines), demonstrating the compound's utility in facilitating efficient synthetic procedures (Mekky et al., 2021).
Antiviral Activity
Chern et al. (2004) highlighted the antiviral activity of pyrazolo[3,4-d]pyrimidines, closely related to this compound, especially against human enteroviruses such as coxsackieviruses, with some derivatives showing high effectiveness in inhibiting enterovirus replication (Chern et al., 2004).
Structural Analysis in Hydrated and Anhydrous Forms
Trilleras et al. (2008) conducted a study on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, related to the compound , to analyze their structural properties in both hydrated and anhydrous forms. This research provides insight into the compound's behavior in different states (Trilleras et al., 2008).
Alpha 1-Adrenoceptor Antagonists
Elworthy et al. (1997) identified arylpiperazines, structurally similar to this compound, as alpha 1-adrenoceptor subtype-selective antagonists, offering potential applications in treating conditions related to alpha 1-adrenoceptors (Elworthy et al., 1997).
Insecticidal Agents
Soliman et al. (2020) synthesized a range of biologically active heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, for use as insecticidal agents. This study underscores the potential application of this compound in the field of pest control (Soliman et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their function . This inhibition results in the disruption of cellular signaling processes, which can lead to changes in cell growth and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways . By inhibiting protein kinases, it disrupts the phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . This disruption can lead to downstream effects such as altered cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
It is suggested that its degree of lipophilicity allows it to diffuse easily into cells , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on protein kinases . This can lead to changes in cell growth and metabolism, potentially contributing to its therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents can affect its distribution and absorption in the body . Additionally, the compound’s stability under different conditions can impact its shelf life and effectiveness .
Safety and Hazards
Orientations Futures
Pyrimidine derivatives have shown promising potential in the field of medicinal chemistry, particularly as protein kinase inhibitors for cancer treatment . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Analyse Biochimique
Biochemical Properties
2-(4-Methylphenyl)-4-piperazin-1-yl-2H-pyrazolo[3,4-d]pyrimidine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, particularly those involved in cell signaling pathways. For instance, this compound has been identified as a potent inhibitor of protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The interaction between this compound and protein kinases involves binding to the ATP-binding site, thereby inhibiting the phosphorylation of target proteins . This inhibition can lead to the suppression of downstream signaling pathways, ultimately affecting cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, for example, this compound induces apoptosis by inhibiting the activity of protein kinases involved in cell survival pathways . Additionally, it can alter the expression of genes associated with cell cycle regulation, leading to cell cycle arrest and reduced proliferation . The impact on cellular metabolism includes the inhibition of glycolytic enzymes, which can decrease the energy supply required for rapid cell growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The binding of this compound to the ATP-binding site of protein kinases prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activation . This inhibition disrupts the signaling cascades that promote cell growth and survival. Furthermore, this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation, enhancing its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of protein kinases and persistent changes in gene expression . These long-term effects can result in significant alterations in cell behavior, including reduced proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to pyrimidine metabolism . This compound interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The metabolic pathways of this compound involve phase I and phase II reactions, where it undergoes oxidation, reduction, and conjugation to form more water-soluble metabolites . These metabolites are then excreted through renal and hepatic routes . The effects of this compound on metabolic flux and metabolite levels can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound exhibits a degree of lipophilicity, allowing it to diffuse easily into cells . Once inside the cells, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound has been found to localize in the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, its presence in the cytoplasm allows it to modulate cytoplasmic signaling pathways . The subcellular distribution of this compound is essential for understanding its mechanism of action and therapeutic potential .
Propriétés
IUPAC Name |
2-(4-methylphenyl)-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-12-2-4-13(5-3-12)22-10-14-15(20-22)18-11-19-16(14)21-8-6-17-7-9-21/h2-5,10-11,17H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQFTAORXAWUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C(=N2)N=CN=C3N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



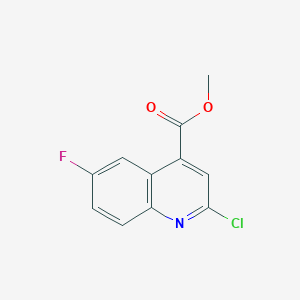
![tert-Butyl [2-({2-amino-4-[(isopropylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1392452.png)
![Ethyl 3-amino-4-[(2-{[(cyclopentylamino)carbonyl]amino}ethyl)amino]benzoate](/img/structure/B1392453.png)
![Spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1392456.png)
piperazin-1-yl}acetamide--hydrogen chloride (1/2)](/img/structure/B1392457.png)
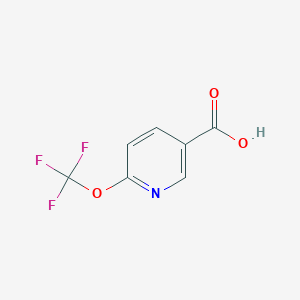
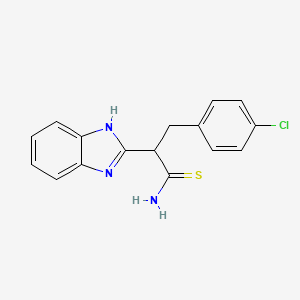
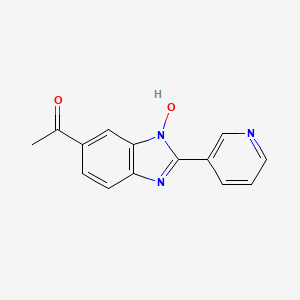
![4-[1-(Cyclopentylcarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B1392462.png)

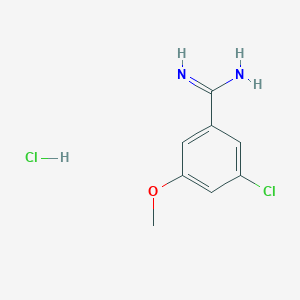
![N-[(1-Acetyl-5-bromo-2,3-dihydro-1H-indol-6-yl)sulfonyl]glycine](/img/structure/B1392467.png)
![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392470.png)
